N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide
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Overview
Description
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide is a chemical compound characterized by the presence of a fluorophenyl group attached to an oxane ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide typically involves the reaction of 3-fluorophenyl derivatives with oxane intermediates under specific conditions. One common method includes the use of conventional heating or microwave irradiation techniques to facilitate the reaction . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxane derivatives, while reduction may produce fluorophenyl oxane alcohols .
Scientific Research Applications
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxane ring structure may also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide include:
- N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)16-14(6-8-18-9-7-14)11-4-3-5-12(15)10-11/h2-5,10H,1,6-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKUEEPNCYIQIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOCC1)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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